![molecular formula C14H14N6O2 B2815994 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide CAS No. 2034515-86-9](/img/structure/B2815994.png)
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
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Overview
Description
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a novel compound that has gained significant attention in the scientific community due to its pharmacological properties. It is a synthetic compound that has been developed as a potential drug candidate for the treatment of various diseases.
Scientific Research Applications
Fungicidal Activity
A series of compounds including analogs of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide have been synthesized and found to possess fungicidal properties. For example, certain derivatives exhibited significant fungicidal activity against rice sheath blight, a major disease of rice in China (H. Chen, Z. Li, Y. Han, 2000).
Insecticidal Activity
Some analogs of this compound, specifically those containing 1,3,4-oxadiazole rings, have shown promising insecticidal activities. For instance, certain compounds demonstrated effective insecticidal activities against the diamondback moth, an agricultural pest (L. Qi et al., 2014).
Antimycobacterial Properties
Nicotinic acid hydrazide derivatives, which are structurally related to the compound , have been studied for their antimycobacterial activity. This research suggests potential applications in tackling mycobacterial infections (.. R.V.Sidhaye et al., 2011).
Antimicrobial Activity
Derivatives of nicotinic acid, closely related to N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide, have shown antimicrobial properties. These compounds could potentially be utilized in the development of new antimicrobial agents (K. Daoud, A. Ahmad, A. Ali, 2009).
Anticancer Potential
Some analogs of this compound have been explored for their potential anticancer properties. For instance, certain derivatives demonstrated activity against breast cancer cells, suggesting possible therapeutic applications in oncology (J. P. Sonar et al., 2020).
Mechanism of Action
Target of Action
The primary target of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is the Colony Stimulating Factor-1 Receptor (CSF-1R) . CSF-1R is a type of protein that plays a crucial role in the survival, proliferation, and differentiation of mononuclear phagocytes, which are cells that protect the body by ingesting harmful foreign particles and dead or dying cells .
Mode of Action
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide interacts with its target, CSF-1R, by binding to it with high affinity . This binding inhibits the activity of CSF-1R, thereby preventing the survival, proliferation, and differentiation of mononuclear phagocytes .
Biochemical Pathways
The inhibition of CSF-1R by N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide affects the CSF-1/CSF-1R signaling pathway . This pathway is involved in the regulation of mononuclear phagocyte survival, proliferation, and differentiation . The downstream effects of this inhibition are yet to be fully understood and are currently under investigation.
Result of Action
The molecular and cellular effects of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide’s action include the inhibition of CSF-1R activity, which in turn prevents the survival, proliferation, and differentiation of mononuclear phagocytes . This can potentially lead to a decrease in the number of these cells in the body.
properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-2-20-9-11(7-17-20)13-18-12(22-19-13)8-16-14(21)10-4-3-5-15-6-10/h3-7,9H,2,8H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPRAHUWTYUDCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide |
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